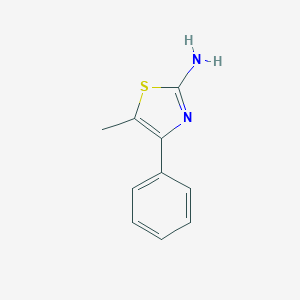

2-Amino-5-methyl-4-phenylthiazole

概要

説明

2-アミノ-5-メチル-4-フェニル-チアゾールは、チアゾール環を含む複素環式有機化合物です。チアゾールは、その多様な生物活性が知られており、多くの強力な生物活性化合物に見られます。 チアゾール環は、3つの炭素原子、1つの硫黄原子、1つの窒素原子からなり、5員環構造を形成します .

合成方法

合成経路と反応条件

2-アミノ-5-メチル-4-フェニル-チアゾールは、さまざまな方法で合成できます。一般的な方法の1つは、チオ尿素とα-ハロケトンの縮合です。 別の方法には、N,N-ジホルミルアミノメチルアリールケトンを、クロロホルム中で五硫化リンとトリエチルアミンで処理する方法が含まれます . さらに、エナミノン、シアナミド、および元素状硫黄のワンポット3成分カスケード環化は、良好な収率で2-アミノ-5-アシルチアゾールを生成します .

工業的生産方法

2-アミノ-5-メチル-4-フェニル-チアゾールの工業的生産方法は、通常、高収率と高純度を確保するために最適化された反応条件を使用して、大規模合成を行います。これらの方法は、しばしば、反応パラメータを正確に制御するために、連続フローリアクターと自動化されたシステムを使用します。

準備方法

Synthetic Routes and Reaction Conditions

2-amino-5-methyl-4-phenyl-Thiazole can be synthesized through various methods. One common method involves the condensation of thiourea with an alpha-halo ketone. Another method includes the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform . Additionally, a one-pot three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur provides 2-amino-5-acylthiazoles in good yields .

Industrial Production Methods

Industrial production methods for 2-amino-5-methyl-4-phenyl-Thiazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

反応の種類

2-アミノ-5-メチル-4-フェニル-チアゾールは、さまざまな化学反応を受けます。これには以下が含まれます。

酸化: この化合物は、強力な酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化剤: 硝酸、硫酸。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、アルキル化剤。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じる可能性があり、置換反応はチアゾール環にさまざまな官能基を導入できます。

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Amino-5-methyl-4-phenylthiazole serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer. Its derivatives have shown promising pharmacological activities, including:

- Antiviral

- Antimicrobial

- Anticancer

- Anticonvulsant

- Antidiabetic

- Antihypertensive

- Anti-inflammatory

Recent studies highlight that derivatives of this compound exhibit potent activity against several human cancer cell lines, such as breast, lung, and colon cancers . For example, a study demonstrated that certain derivatives displayed significant antiproliferative effects with IC50 values in the nanomolar range .

Agrochemical Applications

Formulation of Pesticides

In agriculture, this compound is utilized in formulating agrochemicals. It contributes to developing effective pesticides that enhance crop yields and protect against various pests. The compound's efficacy in pest control is attributed to its ability to disrupt metabolic pathways in target organisms .

Material Science

Advanced Materials Development

Researchers are exploring this compound for its potential in creating advanced materials. The compound can be incorporated into polymers to improve their thermal and mechanical properties. This application is particularly relevant in industries requiring durable materials with enhanced performance characteristics .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is used to study enzyme inhibition and metabolic pathways. Its role in understanding cellular processes has made it a valuable tool for researchers investigating various biological mechanisms .

Dyes and Pigments

Colorants for Textiles

The compound is also applied in the production of dyes and pigments, providing vibrant colors and stability for textiles and other materials. Its chemical structure allows for effective coloration while maintaining durability under various conditions .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study conducted by Zhang et al. synthesized various derivatives of this compound and evaluated their antiproliferative activity against several human cancer cell lines (A549, HeLa, HT29). One derivative demonstrated an IC50 value of 2.01 µM against HT29 cells, indicating strong growth inhibitory effects .

Case Study 2: Pesticide Development

Research highlighted the effectiveness of a pesticide formulation containing this compound in controlling specific agricultural pests. Field trials showed a significant increase in crop yields compared to untreated controls, showcasing the compound's potential in agrochemical applications .

作用機序

2-アミノ-5-メチル-4-フェニル-チアゾールの作用機序は、さまざまな分子標的および経路との相互作用を含みます。チアゾール環の芳香族性は、電子非局在化に参加することを可能にし、さまざまな生化学的経路に対して反応性になります。 酵素を活性化または阻害し、受容体をブロックまたは刺激し、細胞シグナル伝達経路を調節できます .

類似の化合物との比較

類似の化合物

- 2-アミノ-5-メチルチアゾール

- 2-アミノ-4-フェニルチアゾール

- 2-アミノ-5-フェニルチアゾール

独自性

2-アミノ-5-メチル-4-フェニル-チアゾールは、チアゾール環における特定の置換パターンにより、独特の化学的および生物学的特性を持つため、ユニークです。 アミノ基、メチル基、フェニル基の組み合わせにより、さまざまな分野で幅広い用途を持つ多用途な化合物となっています .

類似化合物との比較

Similar Compounds

- 2-amino-5-methylthiazole

- 2-amino-4-phenylthiazole

- 2-amino-5-phenylthiazole

Uniqueness

2-amino-5-methyl-4-phenyl-Thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of amino, methyl, and phenyl groups makes it a versatile compound with a wide range of applications in various fields .

生物活性

2-Amino-5-methyl-4-phenylthiazole (AMPT) is a heterocyclic compound that belongs to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMPT, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant case studies and research findings.

Overview of this compound

AMPT is characterized by its thiazole ring structure, which includes nitrogen and sulfur atoms. This compound serves as a synthetic intermediate in pharmaceutical synthesis and has been identified as a potential scaffold for developing various therapeutic agents. Its significance arises from its ability to interact with multiple biological pathways, making it a candidate for drug discovery in several therapeutic areas.

Anticancer Activity

Mechanism of Action

Research indicates that AMPT and its derivatives exhibit significant anticancer properties by inhibiting cell proliferation across various cancer cell lines. The mechanism involves the disruption of critical cellular processes such as apoptosis and cell cycle regulation. For instance, studies have shown that AMPT can inhibit the proliferation of human cancer cell lines including breast (T47D), colorectal (Caco-2), and lung (A549) cancers, often displaying nanomolar potency .

Case Studies

- Zhang et al. (2021) synthesized several AMPT derivatives and evaluated their antiproliferative activity against various cancer cell lines. One derivative demonstrated an IC50 value of 2.01 µM against HT29 cells, indicating strong growth inhibition .

- El-Subbagh et al. reported that certain AMPT derivatives significantly reduced the S phase population in A2780 ovarian cancer cells while increasing apoptosis rates, highlighting their potential as effective anticancer agents .

- Millet et al. explored novel AMPT derivatives against sensitive and resistant cancer cells, noting that some compounds exhibited high selectivity towards cancer cells with minimal toxicity to normal cells .

Antimicrobial Activity

AMPT has also been investigated for its antimicrobial properties. The compound exhibits activity against a variety of pathogenic microorganisms, including bacteria and fungi.

Research Findings

- Palladium(II) Complexes : Newly synthesized palladium(II) complexes containing AMPT were tested against multiple bacterial strains, showing selective antimicrobial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

- Antibiofilm Activity : Recent studies highlighted the ability of AMPT derivatives to inhibit biofilm formation in bacterial strains, which is crucial for treating persistent infections .

Pharmacological Properties

AMPT's broad pharmacological spectrum includes potential applications beyond anticancer and antimicrobial activities:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

- Neuroprotective Properties : Preliminary studies suggest that AMPT may protect neuronal cells from oxidative stress-induced damage.

- Antidiabetic Activity : Certain analogs have been evaluated for their ability to modulate glucose metabolism, indicating potential use in diabetes management .

特性

IUPAC Name |

5-methyl-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXQOROHFFYFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184734 | |

| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30709-67-2 | |

| Record name | 5-Methyl-4-phenyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30709-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-phenyl-5-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30709-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4-phenyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-PHENYL-5-METHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE89AC2WOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Amino-5-methyl-4-phenylthiazole interact with metal ions and what are the potential implications of this interaction?

A1: this compound acts as a ligand, donating a pair of electrons from its nitrogen atom to form a coordinate bond with metal ions like Platinum(II/IV) [] and Palladium(II) []. This interaction leads to the formation of metal complexes with distinct properties compared to the free ligand or the metal ion alone. These complexes have shown promising results in preliminary studies for potential applications as antimicrobial and anticancer agents [].

Q2: What spectroscopic techniques were employed to characterize the this compound complexes and what structural information do they provide?

A2: The characterization of this compound complexes involved techniques like infrared (IR) spectroscopy, 1H NMR, and 13C NMR spectroscopy [, ]. IR spectroscopy helps identify specific functional groups present in the complex and their vibrational modes. 1H NMR and 13C NMR provide information about the number and types of hydrogen and carbon atoms present in the molecule and their electronic environment, ultimately confirming the structure of the synthesized complexes.

Q3: What were the findings related to the antimicrobial activity of this compound and its metal complexes?

A3: Studies have shown that both the free ligand and its Palladium(II) complexes exhibit antimicrobial activity []. Interestingly, the complexes displayed enhanced activity against specific bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, compared to the free ligand and even surpassed the efficacy of the positive control used in the study. This highlights the potential of metal complexation in improving the biological activity of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。